

Toxicological profile of Fuberidazole for environmental risk assessment.

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Compound of Interest

Compound Name: Fuberidazole

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Fuberidazole: A Toxicological Profile for Environmental Risk Assessment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fuberidazole is a systemic benzimidazole fungicide primarily utilized as a seed treatment to control a range of soil and seed-borne diseases in cereals, particularly those caused by *Fusarium* species.^[1] Its mode of action involves the inhibition of mitosis and cell division through the disruption of β -tubulin assembly.^[1] While effective in its agricultural application, the potential for environmental contamination necessitates a thorough toxicological evaluation to assess its risk to non-target organisms and ecosystems. This guide provides a comprehensive overview of the toxicological profile of **Fuberidazole**, presenting available quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of **Fuberidazole** is essential for predicting its environmental fate and transport.

Property	Value	Reference
Chemical Formula	C ₁₁ H ₈ N ₂ O	[2]
Molecular Weight	184.19 g/mol	[2]
Water Solubility	71 mg/L (at 20°C)	[1]
LogP (Octanol-Water Partition Coefficient)	2.2	[2]
Vapor Pressure	<1.33 x 10 ⁻⁵ Pa (at 20°C)	[1]

Mammalian Toxicology

Fuberidazole is classified as a Class III toxicological concern, indicating a moderate acute oral threat.[3] It is also identified as a skin sensitizer and a suspected carcinogen.[3]

Acute Toxicity

The acute toxicity of **Fuberidazole** has been evaluated via oral, dermal, and inhalation routes.

Endpoint	Species	Value	Classification
Oral LD ₅₀	Rat	1100 mg/kg bw	Moderately Toxic
Dermal LD ₅₀	Rat	> 5000 mg/kg bw	Not Classified
Inhalation LC ₅₀ (4h)	Rat	> 5.3 mg/L	Not Classified

Chronic, Reproductive, and Developmental Toxicity

Data on the chronic, reproductive, and developmental toxicity of **Fuberidazole** is limited in publicly available literature. However, regulatory assessments provide some key values.

Endpoint	Species	Value	Study Type
NOAEL	Dog	0.72 mg/kg bw/day	1-year oral
NOAEL	Rat	> 80 ppm (diet)	2-year chronic
ADI	-	0.0072 mg/kg bw/day	-
ARfD	-	0.08 mg/kg bw	-
AOEL	-	0.0072 mg/kg bw/day	-

Note: NOAEL (No Observed Adverse Effect Level), ADI (Acceptable Daily Intake), ARfD (Acute Reference Dose), AOEL (Acceptable Operator Exposure Level). Data from regulatory sources.

[\[1\]](#)[\[2\]](#)

Ecotoxicological Profile

The environmental risk of **Fuberidazole** is determined by its toxicity to a range of non-target organisms.

Aquatic Ecotoxicity

Organism	Endpoint	Value	Classification
Fish (Rainbow Trout)	96h LC ₅₀	0.91 mg/L	Moderate
Aquatic Invertebrates (Daphnia magna)	48h EC ₅₀	4.7 mg/L	Moderate
Aquatic Invertebrates (Daphnia magna)	21-day NOEC	0.12 mg/L	Moderate
Algae	72h EC ₅₀ (growth)	1.4 mg/L	-
Algae	96h NOEC (growth)	0.5 mg/L	-

Terrestrial Ecotoxicity

Organism	Endpoint	Value	Classification
Birds (Acute)	LD ₅₀	> 750 mg/kg bw	Moderate
Birds (Short-term dietary)	LC ₅₀	> 930 mg/kg bw/day	Moderate
Earthworms (<i>Eisenia fetida</i>)	14-day LC ₅₀	> 500 mg/kg soil	Moderate
Soil Microorganisms	Nitrogen Mineralization	No significant adverse effect	-
Soil Microorganisms	Carbon Mineralization	No significant adverse effect	-

Mechanism of Action: Disruption of Mitotic Spindle

The primary mode of action of **Fuberidazole**, like other benzimidazole fungicides, is the inhibition of β -tubulin polymerization. This disruption of microtubule dynamics leads to the failure of mitotic spindle formation, causing an arrest of the cell cycle in the metaphase and ultimately inducing apoptosis (programmed cell death).

Signaling Pathway of Benzimidazole-Induced Mitotic Arrest

The following diagram illustrates the key events in the signaling pathway affected by benzimidazole fungicides.

Mitotic spindle disruption and apoptosis induction by **Fuberidazole**.

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies conducted according to internationally recognized guidelines, predominantly those established by the Organisation for Economic Co-operation and Development (OECD).

Mammalian Toxicity Testing

- **Acute Oral Toxicity (OECD 423):** This method involves the administration of the test substance in a stepwise procedure to a small number of animals (usually rats) to determine the dose that causes mortality or evident toxicity.
- **Acute Dermal Toxicity (OECD 402):** The test substance is applied to the shaved skin of animals (usually rabbits or rats) for 24 hours, and observations for toxicity are made for up to 14 days.
- **Acute Inhalation Toxicity (OECD 403):** Animals (usually rats) are exposed to the test substance as a gas, vapor, or aerosol in a chamber for a defined period (typically 4 hours), followed by a 14-day observation period.
- **Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408):** The test substance is administered daily to rodents in graduated doses for 90 days to assess the potential for cumulative toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).
- **Two-Generation Reproduction Toxicity (OECD 416):** The test substance is administered to male and female rats over two generations to evaluate potential effects on reproductive performance, fertility, and offspring development.
- **Prenatal Developmental Toxicity Study (OECD 414):** Pregnant animals (usually rats and rabbits) are dosed with the test substance during the period of organogenesis to assess the potential for adverse effects on the developing fetus.

Ecotoxicity Testing

- **Fish, Acute Toxicity Test (OECD 203):** Fish (e.g., Rainbow Trout) are exposed to a range of concentrations of the test substance for 96 hours to determine the concentration that is lethal to 50% of the test population (LC₅₀).
- **Daphnia sp. Acute Immobilisation Test (OECD 202):** Daphnia magna are exposed to the test substance for 48 hours to determine the concentration that immobilizes 50% of the population (EC₅₀).
- **Daphnia magna Reproduction Test (OECD 211):** A long-term (21-day) test to assess the effects of the test substance on the reproductive output of Daphnia magna and determine the No-Observed-Effect Concentration (NOEC).

- Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): Algal cultures are exposed to the test substance for 72 hours to determine the effects on growth.
- Earthworm, Acute Toxicity Test (OECD 207): Earthworms are exposed to the test substance in artificial soil for 14 days to determine the lethal concentration (LC₅₀).
- Earthworm Reproduction Test (OECD 222): A long-term test to evaluate the effects of the substance on the reproductive output of earthworms.
- Soil Microorganisms: Nitrogen Transformation Test (OECD 216) & Carbon Transformation Test (OECD 217): These tests assess the impact of the test substance on key microbial processes in the soil.

Environmental Fate and Biodegradation

Fuberidazole exhibits medium persistence in soil, with a reported half-life of 88.7 days.[3] It has a low risk of groundwater contamination through leaching due to its medium sorptive capacities.[4] Biodegradation is a significant route of dissipation, with studies showing that certain bacterial and fungal strains, such as *Pseudomonas syringae* and *Penicillium chrysogenum*, can effectively degrade **Fuberidazole**. [5] The primary degradation pathways involve oxidation, reduction, and hydrolysis of the furan ring, leading to metabolites such as Benzimidazole 2-carboxylic acid and Benzimidazole.[5]

Conclusion

The toxicological profile of **Fuberidazole** indicates a moderate acute toxicity to mammals and a moderate risk to various non-target organisms in the environment. Its primary mechanism of action, the disruption of microtubule assembly, is a well-defined process that leads to cell cycle arrest and apoptosis. While a considerable amount of data exists for its acute toxicity, further research providing detailed quantitative data on chronic, reproductive, and developmental effects in mammals, as well as chronic effects on a broader range of ecotoxicological endpoints, would allow for a more refined and comprehensive environmental risk assessment. The continued study of its biodegradation pathways and the toxicity of its metabolites is also crucial for a complete understanding of its environmental impact.

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References

- 1. Fuberidazole [sitem.herts.ac.uk]
- 2. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Effects on earthworms – Reproduction test | Boîte à outils pour l'homologation des pesticides | Organisation des Nations Unies pour l'alimentation et l'agriculture [fao.org]
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